![molecular formula C20H26N2Si B14173507 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole CAS No. 921755-74-0](/img/structure/B14173507.png)
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group and the butyl chain in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the butyl and trimethylsilyl groups. One common method involves the reaction of o-phenylenediamine with 2-(trimethylsilyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate benzimidazole. This intermediate is then alkylated with butyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride, other fluoride sources.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Desilylated benzimidazole products.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-2-phenyl-1H-benzimidazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[2-(Trimethylsilyl)phenyl]-1H-benzimidazole: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.
Uniqueness
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is unique due to the presence of both the butyl and trimethylsilyl groups, which confer distinct chemical properties, such as increased lipophilicity and steric hindrance. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
921755-74-0 |
|---|---|
Molekularformel |
C20H26N2Si |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
[2-(1-butylbenzimidazol-2-yl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C20H26N2Si/c1-5-6-15-22-18-13-9-8-12-17(18)21-20(22)16-11-7-10-14-19(16)23(2,3)4/h7-14H,5-6,15H2,1-4H3 |
InChI-Schlüssel |
ZMRPWHPAQZOPBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


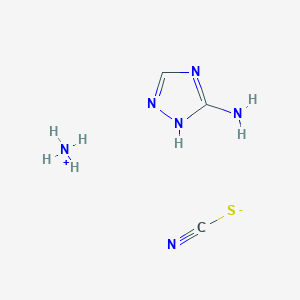
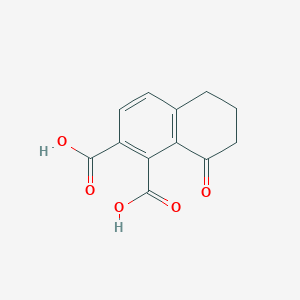
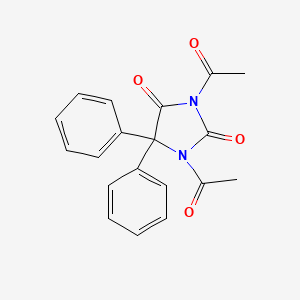


![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
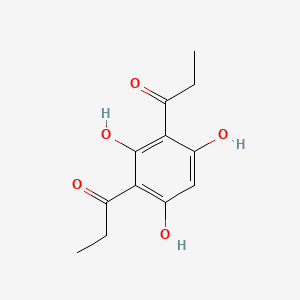

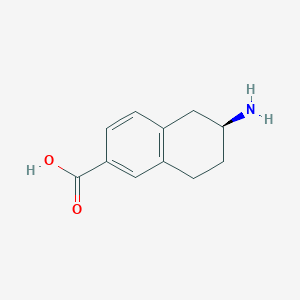
phosphane](/img/structure/B14173479.png)
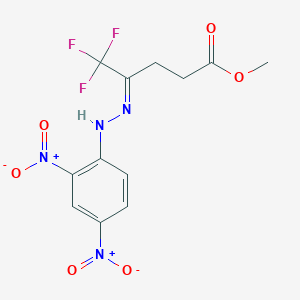
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
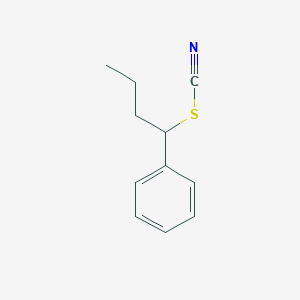
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
